molecular formula C13H14N2O3 B2840979 N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 260047-12-9

N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2840979
CAS No.: 260047-12-9
M. Wt: 246.266
InChI Key: DNWDEGCNKMOQMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. It includes information about the types of bonds (covalent, ionic, etc.) and the spatial arrangement of atoms. Unfortunately, specific details about the molecular structure of “N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide” are not available in the current literature .

Scientific Research Applications

Synthesis and Biological Activities

Research efforts have led to the synthesis of novel chemical entities derived from compounds with similar structural motifs, focusing on their potential as therapeutic agents. For instance, compounds with methoxyphenyl and oxazole components have been synthesized and evaluated for their anti-inflammatory and analgesic properties (Abu-Hashem, Al-Hussain, Zaki, 2020). Additionally, the design and synthesis of derivatives targeting specific biological activities highlight the importance of these compounds in drug discovery, particularly in the search for novel anticancer agents (Shinde, Fatema, Dhawale, Farooqui, 2022).

Corrosion Inhibition

The corrosion inhibition properties of related compounds, particularly for protecting metals in acidic environments, are significant for industrial applications. A study demonstrated that certain derivatives can serve as efficient corrosion inhibitors, offering insights into the development of new materials that can prevent corrosion in a cost-effective and environmentally friendly manner (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, Lagrenée, 2009).

Antimicrobial and Anticancer Potentials

Further research into the structural analogs of "N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide" has revealed promising antimicrobial and anticancer potentials. The synthesis of novel derivatives and their biological evaluation against various cancer cell lines underscore the role of these compounds in developing new therapeutic strategies (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, Foroumadi, 2010).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with targets such as egfr and vegfr-2 . These receptors play crucial roles in cell signaling pathways, particularly in cell growth and proliferation.

Mode of Action

Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its targets (like egfr and vegfr-2) by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in the cell signaling pathways, potentially affecting cell growth and proliferation.

Biochemical Pathways

Inhibition of EGFR and VEGFR-2 could disrupt these pathways, leading to downstream effects such as reduced cell proliferation .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These studies often involve assessing the compound’s stability, solubility, permeability, and metabolic stability, which all contribute to its bioavailability.

Result of Action

Based on its potential mode of action, it could lead to reduced cell proliferation by inhibiting key cell signaling pathways .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules .

Cellular Effects

N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can have various effects on cells. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the compound is introduced .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The localization of the compound could have effects on its activity or function .

Disclaimer: : The information provided in this article is based on current knowledge and research . It is important to note that the biochemical properties and effects of this compound may vary under different conditions and in different organisms. Always consult with a qualified professional or refer to the original research for the most accurate information.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-12(9(2)18-15-8)13(16)14-10-4-6-11(17-3)7-5-10/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWDEGCNKMOQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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